Bienvenue dans la boutique en ligne BenchChem!

ER 50891

Retinoid Signaling Nuclear Receptor Subtype Selectivity

ER 50891 is a quinoline-pyrrole-benzoic acid chemotype that acts as a highly selective RARα antagonist (IC50 31.2 nM) with significant selectivity over RARβ and RARγ subtypes. Unlike non-selective or subtype-preferring agents (e.g., BMS-189453 or LE-135), ER 50891 uniquely rescues ATRA-suppressed osteoblast differentiation and enables precise RARα mechanistic studies in spermatogenesis and oncology without confounding off-target activity. Verified in vivo stability in mouse liver microsomes and established as a pharmacological benchmark in high-throughput transactivation assays. Ideal for demanding preclinical programs requiring subtype-specific readouts. Ensure your study's integrity—choose ER 50891 for unambiguous RARα interrogation.

Molecular Formula C29H24N2O2
Molecular Weight 432.5 g/mol
CAS No. 187400-85-7
Cat. No. B1663725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameER 50891
CAS187400-85-7
Synonyms4-[5-[8-(1-Methylethyl)-4-phenyl-2-quinolinyl]-1H-pyrrolo-2-benzoic acid
Molecular FormulaC29H24N2O2
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC2=C1N=C(C=C2C3=CC=CC=C3)C4=CC=C(N4)C5=CC=C(C=C5)C(=O)O
InChIInChI=1S/C29H24N2O2/c1-18(2)22-9-6-10-23-24(19-7-4-3-5-8-19)17-27(31-28(22)23)26-16-15-25(30-26)20-11-13-21(14-12-20)29(32)33/h3-18,30H,1-2H3,(H,32,33)
InChIKeyLSGNKLDHMQVTEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ER 50891 (CAS 187400-85-7): A Potent and Selective RARα Antagonist for Retinoid Signaling Research


ER 50891 (CAS 187400-85-7) is a synthetic small molecule that functions as a potent antagonist of the retinoic acid receptor alpha (RARα) [1]. As a member of the quinoline-pyrrole-benzoic acid chemotype, it exhibits an IC50 of 31.2 nM at RARα in functional antagonism assays, with significant selectivity over the related RARβ and RARγ subtypes . The compound is widely utilized in preclinical research focused on the roles of RARα-mediated signaling in processes such as osteoblast differentiation and spermatogenesis [2][3].

Why Substituting ER 50891 with Other RAR Antagonists Compromises Experimental Specificity and Reproducibility


The Retinoic Acid Receptor (RAR) family comprises three distinct subtypes—RARα, RARβ, and RARγ—which mediate divergent, and sometimes opposing, cellular functions. Non-selective or subtype-preferring RAR antagonists cannot simply be interchanged with ER 50891, as doing so introduces confounding off-target activity that can obscure RARα-specific biological roles [1]. For instance, pan-antagonists like BMS-189453 or RARβ-preferring agents like LE-135 produce significantly different transcriptional profiles and cellular outcomes compared to the selective RARα inhibition conferred by ER 50891. The following quantitative evidence demonstrates where and why ER 50891's specific profile is the requisite choice for precise mechanistic studies.

Quantitative Evidence Guide: Differentiating ER 50891 from Alternative RAR Antagonists and In-Class Analogs


Comparative Subtype Selectivity: ER 50891 vs. RARβ and RARγ Antagonists

ER 50891 demonstrates a clear selectivity profile for RARα over the RARβ and RARγ subtypes. In head-to-head functional antagonism assays, its potency at RARα (IC50 = 1.8 nM) is significantly greater than its activity at RARγ (IC50 = 432 nM) and RARβ (IC50 = 535 nM) . This contrasts sharply with agents like LE-135, which preferentially targets RARβ (Ki = 220 nM) over RARα (Ki = 1.4 μM) , and MM11253, a selective RARγ antagonist (IC50 = 44 nM) .

Retinoid Signaling Nuclear Receptor Subtype Selectivity

Functional Rescue in Osteoblastogenesis: ER 50891 vs. LE-135, MM11253, and SB-431542

In a comparative study on ATRA-inhibited osteoblastogenesis, only ER 50891 was able to significantly antagonize the inhibitory effects of ATRA and enhance the proliferation and metabolic activity of MC3T3-E1 preosteoblasts. The RARβ antagonist LE-135, the RARγ antagonist MM11253, and the TGF-β receptor antagonist SB-431542 all failed to produce a significant rescue effect in this model [1].

Osteoblastogenesis Bone Biology ATRA Antagonism

Downstream Osteogenic Marker Expression: ER 50891's Impact on OCN and ALP Activity

ER 50891 specifically modulates key markers of osteoblast differentiation. In the presence of BMP-2 and ATRA, ER 50891 dose-dependently rescued the ATRA-suppressed expression of osteocalcin (OCN), a marker of late-stage osteoblast differentiation [1]. Furthermore, it suppressed the synergistic elevation of alkaline phosphatase (ALP) activity, an early differentiation marker, that is induced by the combination of BMP-2 and ATRA [1]. This dual modulatory effect on early and late differentiation markers was not observed with the comparator RARβ, RARγ, or TGF-β receptor antagonists tested in the same study [1].

Osteocalcin Alkaline Phosphatase Bone Formation

In Vivo and In Vitro Pharmacological Profile: ER 50891 vs. Second-Generation RARα Antagonists

While more recently developed RARα antagonists like YCT-529 exhibit higher potency (RARα IC50 = 1.2 nM) and improved selectivity in vitro , ER 50891 is distinguished by its established in vivo characterization. Oral administration of ER 50891 in male mice produced characteristic, albeit modest and transient, effects on spermatogenesis [1]. This contrasts with the pan-antagonist BMS-189453, which induces a more profound but less subtype-specific disruption of spermatogenesis [2]. ER 50891 also demonstrated stability in male mouse liver microsomes, supporting its utility in vivo [1].

Male Contraception Spermatogenesis In Vivo Pharmacology

Purity and Handling: A Critical Factor for Reproducible Results

ER 50891 from reputable vendors is specified at a minimum purity of ≥98% as determined by HPLC . This high standard ensures that experimental results are attributable to the compound's activity and not the effects of contaminants. This is a crucial procurement consideration when selecting a research tool.

Compound Purity Reproducibility Chemical Procurement

Optimal Application Scenarios for ER 50891: Where Its Specific Profile Delivers Decisive Value


Elucidating RARα-Specific Roles in Osteoblastogenesis and Bone Remodeling

Researchers investigating the inhibitory effect of ATRA on bone formation can use ER 50891 to selectively block RARα signaling, as demonstrated by its unique ability to rescue ATRA-suppressed osteoblast differentiation [1]. This scenario is ideal for studying pathways like BMP-2-induced osteogenesis without interference from RARβ or RARγ activity, making ER 50891 a key tool for mechanistic studies relevant to osteoporosis and bone repair.

Investigating the Role of RARα in Male Germ Cell Development and Spermatogenesis

ER 50891 serves as a well-characterized tool compound for in vivo studies of RARα in spermatogenesis [2]. Its established in vivo profile and stability in mouse liver microsomes make it suitable for preclinical research exploring the retinoid signaling pathway in male fertility, providing a benchmark for evaluating newer, more selective RARα antagonists.

Dissecting Subtype-Specific Retinoid Signaling in Cancer Cell Lines

In cancer research, where retinoid signaling can have both tumor-suppressive and oncogenic roles, ER 50891's high selectivity for RARα over RARβ and RARγ allows for precise interrogation of RARα's contribution to cell proliferation, differentiation, and apoptosis. It is particularly valuable for distinguishing these effects from those mediated by the other RAR subtypes or pan-antagonists like BMS-189453.

Pharmacological Tool for Validating RARα as a Drug Target

Drug discovery programs targeting RARα for indications ranging from metabolic disease to oncology rely on ER 50891 as a pharmacological standard. Its moderate in vitro potency and defined selectivity profile make it a useful reference compound for screening and validating new chemical entities, especially in high-throughput transactivation assays designed to measure functional RARα antagonism .

Quote Request

Request a Quote for ER 50891

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.